molecular formula C68H88NO8P B161429 Dipypc CAS No. 133304-92-4

Dipypc

Cat. No. B161429
M. Wt: 1078.4 g/mol
InChI Key: XFHNRMZHGXJUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipypc is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. Dipypc is a short form for 1,2-di-O-octadecyl-sn-glycero-3-phosphocholine, which is a phospholipid molecule. It is a synthetic analogue of phosphatidylcholine, which is a naturally occurring phospholipid in the human body.

Mechanism Of Action

Dipypc interacts with biological membranes by inserting itself into the lipid bilayer. The octadecyl chains of Dipypc interact with the hydrophobic region of the lipid bilayer, while the polar head group interacts with the hydrophilic region of the membrane. This interaction results in the stabilization of the lipid bilayer and alteration of its physical properties.

Biochemical And Physiological Effects

Dipypc has been shown to have various biochemical and physiological effects. It has been shown to increase the fluidity and permeability of lipid bilayers. Dipypc has also been shown to inhibit the activity of phospholipase A2, which is an enzyme involved in the breakdown of phospholipids in the cell membrane. Furthermore, Dipypc has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

Dipypc has several advantages and limitations for lab experiments. One advantage is that it is a synthetic analogue of a naturally occurring phospholipid, which makes it easier to study the structure and function of biological membranes. Dipypc is also stable and can be easily synthesized in large quantities. However, one limitation is that Dipypc is not found in nature, which limits its applicability to biological systems.

Future Directions

There are several future directions for the study of Dipypc. One direction is the development of new biosensors using Dipypc as a surfactant. Another direction is the study of the effects of Dipypc on the permeability and fluidity of lipid bilayers. Furthermore, the study of the interaction between Dipypc and other membrane components can provide insights into the structure and function of biological membranes.

Synthesis Methods

Dipypc is synthesized by a chemical reaction between octadecylamine and glycerophosphorylcholine. The reaction results in the formation of a phospholipid molecule with two octadecyl chains attached to the glycerol backbone.

Scientific Research Applications

Dipypc has been extensively studied for its potential applications in various scientific fields. It has been used as a model membrane component for studying the structure and function of biological membranes. Dipypc has also been used as a surfactant in the preparation of liposomes, which are used as drug delivery vehicles. Furthermore, Dipypc has been used in the development of biosensors for detecting various biomolecules.

properties

CAS RN

133304-92-4

Product Name

Dipypc

Molecular Formula

C68H88NO8P

Molecular Weight

1078.4 g/mol

IUPAC Name

2,3-bis(14-pyren-1-yltetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C68H88NO8P/c1-69(2,3)48-49-75-78(72,73)76-51-60(77-64(71)35-25-21-17-13-9-5-7-11-15-19-23-29-53-37-39-59-43-41-55-31-27-33-57-45-47-62(53)68(59)66(55)57)50-74-63(70)34-24-20-16-12-8-4-6-10-14-18-22-28-52-36-38-58-42-40-54-30-26-32-56-44-46-61(52)67(58)65(54)56/h26-27,30-33,36-47,60H,4-25,28-29,34-35,48-51H2,1-3H3

InChI Key

XFHNRMZHGXJUMU-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

synonyms

di-(1'-pyrenemyristoyl)phosphatidylcholine
dipyPC

Origin of Product

United States

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